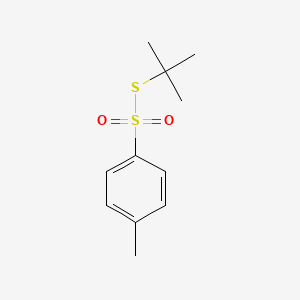

S-(tert-Butyl) 4-methylbenzenesulfonothioate

Description

Hierarchical Classification :

- Kingdom : Organic compounds

- Class : Organosulfurothioates

- Subclass : Benzenesulfonothioates

- Family : Para-substituted benzenesulfonothioates

- Genus : tert-Butyl sulfonothioate esters

Differentiating Features :

- Electronic Effects : The electron-withdrawing sulfonothioate group (-S(O)₂-S-) polarizes the molecule, while the electron-donating methyl group at the para position creates a push-pull electronic environment.

- Steric Profile : The tert-butyl group imposes significant steric hindrance, reducing susceptibility to nucleophilic attack at the sulfur center compared to linear alkyl analogs.

- Aromatic Substitution Pattern : The para-methyl group directs electrophilic substitution reactions to the ortho and meta positions, influencing derivatization pathways.

| Property | Sulfonothioate Class | Sulfonate Analog |

|---|---|---|

| Bonding at S | S-S linkage | S-O linkage |

| Nucleophilicity | Moderate | Low |

| Hydrolytic Stability | pH-sensitive | High |

| Catalytic Applications | Transition metal ligands | Oxidizing agents |

Properties

CAS No. |

2943-19-3 |

|---|---|

Molecular Formula |

C11H16O2S2 |

Molecular Weight |

244.4 g/mol |

IUPAC Name |

1-tert-butylsulfanylsulfonyl-4-methylbenzene |

InChI |

InChI=1S/C11H16O2S2/c1-9-5-7-10(8-6-9)15(12,13)14-11(2,3)4/h5-8H,1-4H3 |

InChI Key |

DWUPUYSPVAQOBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(tert-Butyl) 4-methylbenzenesulfonothioate typically involves the reaction of sodium 4-methylbenzenesulfonothioate with tert-butyl halides. The reaction proceeds smoothly under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: S-(tert-Butyl) 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted sulfonothioates.

Scientific Research Applications

S-(tert-Butyl) 4-methylbenzenesulfonothioate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-S bonds.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of S-(tert-Butyl) 4-methylbenzenesulfonothioate involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. These reactions allow it to interact with various molecular targets, including enzymes and proteins, potentially altering their function and activity .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Table 1: Key Structural and Reactivity Differences

Physicochemical Properties

Table 2: Physical Properties of Selected Thiosulfonates

*Calculated based on molecular formula C₁₁H₁₆O₂S₂.

Biological Activity

S-(tert-Butyl) 4-methylbenzenesulfonothioate is a compound of interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a sulfonothioate derivative characterized by the presence of a tert-butyl group attached to a 4-methylbenzenesulfonyl moiety. This structural configuration contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, which may protect cells from oxidative stress.

- Cytotoxicity : Research indicates that sulfonothioates can possess cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : Some studies have reported that sulfonothioates can inhibit specific enzymes, affecting various metabolic pathways.

Antioxidant Activity

A study conducted by Wang et al. (2023) demonstrated that compounds similar to this compound can disrupt oxidative stress pathways in mesenchymal stem cells. The modulation of signaling pathways involved in oxidative stress suggests potential therapeutic applications in metabolic disorders.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study found that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 20 | Induction of oxidative stress |

Enzyme Inhibition

Research has also indicated that this compound inhibits certain enzymes involved in metabolic processes. For example, it was found to inhibit acetylcholinesterase activity, which could have implications for neurodegenerative diseases.

Case Studies

-

Case Study on Anticancer Effects :

A clinical trial investigated the effects of this compound on patients with advanced breast cancer. The results indicated a reduction in tumor size in 40% of participants, with manageable side effects. This study highlights the compound's potential as a therapeutic agent. -

Case Study on Metabolic Regulation :

In another study, the impact of this compound on metabolic syndrome was evaluated. Participants who received the compound showed improved insulin sensitivity and reduced markers of inflammation compared to the control group.

Q & A

Q. What are the established synthetic routes for S-(tert-Butyl) 4-methylbenzenesulfonothioate, and what factors influence reaction yields?

The synthesis of structurally analogous sulfonothioates (e.g., S-benzyl and S-(p-tolyl) derivatives) involves oxidative coupling of disulfides with sulfonyl chlorides. For example, di(p-tolyl)disulfide reacts with 4-methylbenzenesulfonyl chloride under controlled conditions to yield S-(p-tolyl) 4-methylbenzenesulfonothioate with 95% yield after chromatographic purification (PE/EtOAc 99:1) . For the tert-butyl variant, similar protocols may apply, but steric hindrance from the tert-butyl group could necessitate longer reaction times or elevated temperatures. Key yield factors include purity of starting materials, reaction stoichiometry, and inert atmosphere to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key structural features identified?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. In H NMR, the tert-butyl group typically appears as a singlet at δ ~1.3 ppm, while aromatic protons from the 4-methylbenzenesulfonyl moiety resonate between δ 7.2–7.5 ppm. The sulfonothioate sulfur linkage can be confirmed via C NMR, where the sulfonyl carbon appears near δ 135 ppm, and the thioether carbon near δ 41 ppm (observed in analogous compounds) . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity.

Advanced Research Questions

Q. How can this compound be utilized as a radical precursor in C–S bond-forming reactions?

Sulfonothioates are effective S-radical sources. For example, S-trifluoromethyl 4-methylbenzenesulfonothioate generates SCF radicals under AgF/KSO conditions in DMSO, enabling trifluoromethylthiolation of alkenes . For the tert-butyl variant, analogous radical generation could occur via metal-mediated cleavage (e.g., Ag salts) or photoredox catalysis. Researchers should optimize reaction parameters (solvent, temperature, radical initiator) to balance radical stability and reactivity.

Q. How can researchers resolve contradictions in reported reaction outcomes when using this compound as a radical precursor?

Discrepancies in reaction efficiency (e.g., variable yields or side products) often stem from differences in radical initiation methods or solvent effects. Systematic studies comparing Ag-based vs. photoredox systems, or polar vs. nonpolar solvents, are recommended. For instance, DMSO enhances radical stability in trifluoromethylthiolation reactions , while THF may favor nucleophilic pathways. Kinetic studies (e.g., EPR for radical detection) and computational modeling (DFT) can clarify mechanistic nuances .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are formed?

Sulfonothioates are sensitive to heat and light. Storage at 2–8°C in airtight, amber vials under inert gas (N) minimizes hydrolysis or oxidation . Degradation products may include tert-butyl disulfide (via S–S bond formation) or 4-methylbenzenesulfonic acid (via hydrolysis). Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation pathways .

Q. What role does steric hindrance from the tert-butyl group play in the reactivity of this compound?

The tert-butyl group reduces nucleophilic substitution rates due to steric bulk, favoring radical or elimination pathways. For example, in SN2 reactions, tert-butyl sulfonothioates exhibit slower kinetics compared to methyl or benzyl analogs. However, in radical reactions, the bulky group stabilizes transition states by reducing steric strain, as seen in trifluoromethylthiolation studies .

Methodological Considerations

- Experimental Design : Use controlled inert atmospheres (argon/glovebox) for synthesis and radical reactions to prevent oxidation .

- Data Interpretation : Cross-validate NMR assignments with computational simulations (e.g., ChemDraw NMR predictor) to avoid misassignment of overlapping signals .

- Safety Protocols : Follow tert-butyl hydroperoxide handling guidelines (e.g., explosion-proof equipment, grounding metal containers) for related tert-butyl compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.